5-(4-Benzylpiperazin-1-yl)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy . The structure-based investigations were further compared using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms .Chemical Reactions Analysis
While specific chemical reactions involving “5-(4-Benzylpiperazin-1-yl)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile” are not available, similar compounds have been synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Scientific Research Applications
Synthesis and Biological Evaluation
Tuberculostatic Activity : Certain phenylpiperazine derivatives have been synthesized and evaluated for their tuberculostatic activity, showing inhibitory concentrations within specific ranges, highlighting their potential in tuberculosis treatment research (Foks et al., 2004).
Antimicrobial Activities : Novel derivatives containing the piperazine moiety have been successfully synthesized and showed significant antimicrobial activities. Their synthesis and characterization underline the importance of the piperazine structure in developing potential antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Chemical Synthesis and Characterization
Radioligand Development for Imaging : Arylpiperazinylthioalkyl derivatives were synthesized and evaluated as potential PET radioligands, demonstrating the versatility of piperazine derivatives in developing diagnostic tools (Gao, Wang, & Zheng, 2012).
Cancer Research : Compounds with the arylpiperazine moiety have been investigated for their effects on tumor cell growth and tubulin polymerization, showing promising antiproliferative properties. This suggests their potential as scaffolds for anticancer drug development (Prinz et al., 2017).
Anticonvulsant Activity : The synthesis and evaluation of new piperazine derivatives have demonstrated anticonvulsant activities, highlighting their potential use in developing anticonvulsant therapies (Kamiński, Rzepka, & Obniska, 2011).
Properties
IUPAC Name |
5-(4-benzylpiperazin-1-yl)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c27-19-24-26(30-17-15-29(16-18-30)20-21-7-3-1-4-8-21)34-25(28-24)22-9-11-23(12-10-22)35(32,33)31-13-5-2-6-14-31/h1,3-4,7-12H,2,5-6,13-18,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDWWIFNKCTLRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCN(CC4)CC5=CC=CC=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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